L-Tyrosine-D2

Catalog No.
S788208
CAS No.
72963-27-0
M.F
C9H11NO3
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-D2

CAS Number

72963-27-0

Product Name

L-Tyrosine-D2

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2

InChI Key

OUYCCCASQSFEME-KETSZMSZSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N

Neuroscience: Stress Mitigation and Cognitive Performance Enhancement

Summary of Application: L-Tyrosine-D2 is investigated for its potential to mitigate stress and enhance cognitive performance in humans. As a precursor to catecholamine neurotransmitters, it may alleviate performance decrements under high stress .

Methods of Application: Randomized controlled trials have been conducted where subjects are administered L-Tyrosine-D2 before exposure to stressful events. The dosage, frequency, and conditions of stress are carefully controlled and monitored .

Results: The studies have shown mixed results. While no recommendation could be made for physical performance under stress, a weak recommendation was made for cognitive stress, as all studies showed a positive effect.

Pharmacology: Anti-Inflammatory and Antioxidant Properties

Summary of Application: Research explores the therapeutic potential of L-Tyrosine-D2 derivatives as anti-inflammatories and antioxidants in both neuronal and non-neuronal pathologies .

Methods of Application: Clinical trials and laboratory experiments assess the effects of L-Tyrosine-D2 on various cell types, focusing on its mechanism of action and interaction with DA receptors in nonneuronal tissues .

Results: Findings support the therapeutic potential of L-Tyrosine-D2 for treating diseases related to the nervous system, considering its antioxidant and anti-inflammatory actions.

Biochemistry: Catecholamine Synthesis

Summary of Application: L-Tyrosine-D2 serves as a precursor for synthesizing catecholamines, which are depleted under stress, affecting cognitive function .

Methods of Application: Biochemical assays measure the synthesis rates of dopamine and norepinephrine from L-Tyrosine-D2 under various conditions, including stress simulations .

Results: The research indicates that L-Tyrosine-D2 supplementation can improve performance on stress-sensitive attention tasks and attentional focus in acute exposure to stress .

Industrial Biotechnology: Production of High-Value Compounds

Summary of Application: L-Tyrosine-D2 is a key precursor in the biotechnological production of high-value compounds used in pharmaceuticals, biocosmetics, and health products .

Methods of Application: Biocatalytic processes and enzymatic systems are developed to convert L-Tyrosine-D2 into derivatives like L-DOPA and carbidopa, with a focus on conversion rates and productivity .

Results: The electro-enzymatic systems show promising conversion rates and productivity, indicating potential for industrial-scale applications .

Clinical Medicine: Parkinson’s Disease Treatment

Summary of Application: L-Tyrosine-D2 derivatives, such as L-DOPA, are active ingredients in drugs for treating Parkinson’s disease, highlighting its importance in clinical medicine .

Methods of Application: Clinical trials involve administering L-Tyrosine-D2 derivatives to patients with Parkinson’s disease, monitoring dosage, and evaluating the efficacy and side effects .

Cognitive Science: Attention and Focus

Summary of Application: L-Tyrosine-D2 is studied for its ability to improve attention and focus, particularly under conditions of acute stress .

Methods of Application: Experimental studies involve cognitive tests under stress conditions after L-Tyrosine-D2 supplementation, with a focus on attention tasks .

Results: Supplementation with L-Tyrosine-D2 has been associated with improved performance on attention tasks during acute stress exposure .

Biocatalysis: Enzyme-Catalyzed Derivatization

Summary of Application: L-Tyrosine-D2 is a valuable compound in biocatalysis, where its derivatization through enzyme-catalyzed reactions leads to the production of chemicals like L-3,4-dihydroxyphenylalanine (L-DOPA), tyramine, and benzylisoquinoline alkaloids, which have applications in pharmaceuticals, food, and cosmetics .

Methods of Application: The process involves using specific enzymes to catalyze the conversion of L-Tyrosine-D2 into various derivatives. The focus is on optimizing reaction conditions to improve yield and selectivity .

Material Science: Novel Polymers and Coatings

Summary of Application: L-Tyrosine-D2 can be converted into p-hydroxycinnamic acid and p-hydroxystyrene, which are crucial for developing novel polymers, adhesives, and coatings with applications in various industries .

Methods of Application: Chemical synthesis and biosynthesis are two main strategies for L-Tyrosine-D2 derivatization.

Results: These derivatives have been successfully incorporated into new materials, offering improved properties for industrial applications.

Nutrition Science: Dietary Supplements

Summary of Application: L-Tyrosine-D2 is studied for its potential use in dietary supplements, aiming to support cognitive function and stress resistance .

Methods of Application: Supplementation studies assess the bioavailability and efficacy of L-Tyrosine-D2 in improving cognitive metrics under stress .

Results: Preliminary results suggest that L-Tyrosine-D2 supplementation may have beneficial effects on cognitive performance, particularly in stressful situations .

Pharmaceuticals: Development of Therapeutic Agents

Summary of Application: L-Tyrosine-D2 derivatives are being explored for their potential as therapeutic agents in treating various diseases due to their biochemical properties .

Methods of Application: Research involves synthesizing and testing L-Tyrosine-D2 derivatives in preclinical models to evaluate their therapeutic efficacy .

Results: The outcomes indicate potential for L-Tyrosine-D2 derivatives in drug development, with some compounds showing promising results in early-stage studies .

Cosmetics: Skin Care Products

Summary of Application: The antioxidant properties of L-Tyrosine-D2 make it a candidate for inclusion in skin care products aimed at protecting skin from oxidative stress .

Methods of Application: Formulation studies involve incorporating L-Tyrosine-D2 into cosmetic products and evaluating their stability and skin compatibility .

Results: Initial tests show that L-Tyrosine-D2-enriched cosmetics can provide antioxidant benefits, although comprehensive clinical trials are needed to confirm these findings .

Agriculture: Plant Growth and Health

Summary of Application: L-Tyrosine-D2 is being researched for its role in enhancing plant growth and health, potentially leading to increased agricultural yields .

Methods of Application: Agricultural studies involve applying L-Tyrosine-D2 to crops and monitoring growth parameters and resistance to environmental stressors .

L-Tyrosine-D2 is a stable isotope-labeled form of the amino acid L-Tyrosine, characterized by the molecular formula C9H11D2NO3C_9H_{11}D_2NO_3. This compound is utilized primarily in research settings, particularly in studies involving metabolic pathways and the synthesis of neurotransmitters. L-Tyrosine itself is a non-essential amino acid that plays a critical role in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The incorporation of deuterium (D) into its structure allows for enhanced tracking in metabolic studies due to its distinct mass properties.

The mechanism of action of (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid would likely depend on the specific application in scientific research. As a deuterated analog of L-tyrosine, it could be used to:

  • Trace metabolic pathways: By monitoring the incorporation of deuterium into downstream metabolites, researchers can gain insights into the pathway L-tyrosine takes within an organism [].
  • Study protein-protein interactions: Deuteration can be used to selectively label specific amino acids in a protein, allowing researchers to study how it interacts with other molecules.
Typical of amino acids. Key reactions include:

  • Decarboxylation: L-Tyrosine-D2 can be converted into tyramine through the action of tyrosine decarboxylase, which removes the carboxyl group. This reaction is crucial for neurotransmitter synthesis.
  • Hydroxylation: The compound can undergo hydroxylation to form L-DOPA (3,4-dihydroxyphenylalanine), facilitated by the enzyme tyrosine hydroxylase. This reaction is vital for dopamine production.
  • Coupling Reactions: L-Tyrosine-D2 reacts with diazonium salts to produce azo compounds, which are utilized in dye synthesis.

L-Tyrosine-D2 exhibits similar biological activities to those of L-Tyrosine. As a precursor to catecholamines, it is involved in several physiological processes:

  • Cognitive Function: Studies indicate that L-Tyrosine administration can enhance cognitive performance under stress and fatigue conditions by increasing dopamine levels .
  • Mood Regulation: The compound may also play a role in mood stabilization and stress response, as it contributes to the synthesis of neurotransmitters involved in these processes.

The synthesis of L-Tyrosine-D2 can be achieved through several methods:

  • Isotopic Exchange: This involves the exchange of hydrogen atoms in L-Tyrosine with deuterium from deuterated solvents or reagents.
  • Chemical Synthesis: Starting from simpler precursors, L-Tyrosine-D2 can be synthesized through multi-step organic reactions that introduce deuterium into the molecule.
  • Biocatalytic Methods: Enzymatic processes using tyrosinase or other related enzymes can selectively produce L-Tyrosine-D2 from phenolic compounds.

L-Tyrosine-D2 has several applications across various fields:

  • Metabolic Research: It is widely used in tracer studies to investigate metabolic pathways involving amino acids and neurotransmitter synthesis.
  • Pharmaceutical Development: Its isotopic labeling aids in drug formulation studies, particularly those targeting neurological disorders.
  • Nutritional Studies: The compound is utilized in studies examining the effects of amino acid supplementation on cognitive and physical performance.

Research on interaction studies involving L-Tyrosine-D2 primarily focuses on its role as a precursor for neurotransmitters:

  • Neurotransmitter Synthesis: Interaction with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase highlights its importance in dopamine synthesis pathways.
  • Pharmacogenomics: Studies exploring individual genetic variations affecting dopamine metabolism have shown that responses to L-Tyrosine supplementation can vary based on specific genetic markers related to dopamine receptors .

Similar Compounds

Several compounds share structural similarities with L-Tyrosine-D2. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
L-TyrosineC9H11NO3Precursor for catecholamines without isotopic labeling.
3,4-Dihydroxyphenylalanine (L-DOPA)C9H11NO4Direct precursor to dopamine; used in Parkinson's disease treatment.
TyramineC8H11NOBiogenic amine derived from L-Tyrosine; involved in neurotransmission.
PhenylalanineC9H11NO2Essential amino acid; precursor to tyrosine but not labeled with deuterium.

L-Tyrosine-D2 stands out due to its stable isotope labeling, making it particularly valuable for tracing and studying metabolic processes involving catecholamines.

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-(beta,beta-~2~H_2_)Tyrosine

Dates

Modify: 2023-08-15

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